1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone
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Overview
Description
Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom, typically a carbon atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro atom itself is not part of either ring, but rather forms a bridge between them. The compound you mentioned seems to be a spiro compound with a benzothiadiazine and piperidine ring.
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a key spiro atom that can form bonds with two different rings. For example, a study describes the synthesis of spiro compounds through the condensation reaction of 2-aminobenzamides and isatins in the presence of a catalytic amount of KAl(SO4)2.12H2O (alum) in ethanol under reflux .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the shared atom between two rings. This shared atom, often a carbon, forms a bridge between the two rings, creating a rigid and compact structure .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be quite complex due to their unique structure. The shared atom between the two rings can participate in various reactions, leading to the formation of new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds depend on their specific structure and the functional groups they contain. They often exhibit high stability due to their rigid structure .Scientific Research Applications
Organocatalytic Synthesis and Biological Activities
Organocatalysis has emerged as a powerful tool for synthesizing spiro compounds, demonstrating high enantiopurity and structural diversity. For instance, organocatalytic approaches have enabled the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles], showcasing significant biological activities. The methods leverage asymmetric catalytic reactions to yield spirooxindole derivatives with excellent stereo- and regioselectivities, suggesting potential in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).
Anticholinesterase (AChE) Inhibitory Activity
Spiro compounds have been synthesized with notable AChE inhibitory activity, highlighting their potential as therapeutic agents for diseases like Alzheimer's. Novel dispiro compounds combining piperidine and thiazole structures have demonstrated potent AChE inhibition, with specific derivatives showing high efficacy, indicating their promise for further drug development (S. Sivakumar et al., 2013).
Molecular and Crystal Structures
The synthesis and structural elucidation of benzothiadiazine derivatives have provided insights into their molecular frameworks. Studies involving single-crystal X-ray diffraction have revealed the conformational details of these compounds, aiding in the understanding of their chemical behavior and potential for further functionalization (P. P. Kumar et al., 2015).
Chemoselective Synthesis Approaches
Research on platinum-catalyzed hydrative carbocyclizations has introduced methods to synthesize nitrogen-containing heterocycles efficiently. These processes underscore the versatility of benzothiadiazine derivatives in constructing complex molecular architectures, which could be pivotal in the development of new pharmacologically active compounds (A. Mukherjee & Rai‐Shung Liu, 2011).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1’-acetyl-2,4-dihydrospiro[1lambda6,2,4-benzothiadiazine-3,4’-piperidine]-1,1-dione, is a group of phytopathogenic fungi . These fungi are responsible for various plant diseases, leading to significant crop yield losses .
Mode of Action
The compound interacts with these fungi by inhibiting their growth . It exhibits substantial and broad-spectrum antifungal activities . The compound’s effectiveness varies depending on certain substituents .
Biochemical Pathways
The compound affects the biochemical pathways of the fungi, leading to the cessation of their growth
Pharmacokinetics
The compound’s effectiveness against fungi, even at low concentrations, suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant inhibition of the growth of various phytopathogenic fungi . For example, it showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis respectively, at 300 µg/mL .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it exhibited 85% greenhouse inhibition activity against Erysiphe graminis even at 0.2 µg/mL . This suggests that the compound’s action can be highly effective in certain environments.
Future Directions
Properties
IUPAC Name |
1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIIQFJUMUMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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